![molecular formula C25H27N5O4 B571641 Alogliptin Impurity 11;free base 1108732-05-3 CAS No. 1638544-64-5](/img/structure/B571641.png)
Alogliptin Impurity 11;free base 1108732-05-3
Overview
Description
Alogliptin Impurity 11 is one of the many impurities of Alogliptin . Alogliptin is a selective, orally-bioavailable inhibitor of enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . It’s used to treat hyperglycemia in patients with type 2 diabetes mellitus . The impurities of Alogliptin are useful in pharmaceutical research, product development, quality control, method validation, and stability studies .
Molecular Structure Analysis
The molecular formula of Alogliptin Impurity 11 is C25H25N5O3 and its molecular weight is 443.5 .Scientific Research Applications
Alogliptin Benzoate Salt: Scientific Research Applications
Alogliptin, including its benzoate salt form, is primarily known for its role in the treatment of type 2 diabetes. Below are some of the unique applications of Alogliptin in scientific research:
Diabetes Management: Alogliptin is an oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 (DPP-4), which plays a significant role in managing blood sugar levels in individuals with type 2 diabetes .
Polymeric Nanoparticle Formulation: Research has been conducted on formulating Alogliptin-loaded polymeric nanoparticles for improved diabetes management. This approach aims to enhance the drug’s efficacy and stability .
Combination Therapy: Studies have explored the efficacy and tolerability of Alogliptin when combined with other anti-diabetic drugs like pioglitazone, showing additive effects in controlling blood sugar levels .
Glycemic Control: Alogliptin monotherapy has been shown to produce significant improvements in glycemic control, measured by A1C levels, in treatment-naïve patients with type 2 diabetes .
Mechanism of Action
While specific information on Alogliptin Impurity 11 is not available, Alogliptin, the parent drug, inhibits DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
properties
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.